molecular formula C16H23N3O3 B7462598 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide

2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide

Cat. No. B7462598
M. Wt: 305.37 g/mol
InChI Key: YDZVDQSUEKWNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is also known as PHA-848125 and belongs to the class of piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide involves the inhibition of CDKs, which are enzymes that play a crucial role in the regulation of the cell cycle. By inhibiting CDKs, the compound can prevent the proliferation of cancer cells and induce cell death. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent anti-cancer activity in various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide in lab experiments is its potent inhibitory activity against CDKs. This makes it a promising candidate for the treatment of various types of cancer. Additionally, the compound has been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases. However, the compound has some limitations in lab experiments. It is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, the compound has been found to exhibit some toxicity in certain cell lines, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide. One direction is to further investigate its anti-cancer activity in different types of cancer cells. Another direction is to explore its potential as a treatment option for inflammatory diseases. Additionally, there is a need to develop more efficient methods for the administration of the compound in vivo, such as the use of nanotechnology-based delivery systems. Finally, more studies are needed to assess the safety and toxicity of the compound in vivo, which will be crucial for its eventual use in clinical settings.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its potent inhibitory activity against CDKs and anti-inflammatory properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions for the study of this compound are diverse and offer exciting opportunities for the development of new therapies.

Synthesis Methods

The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide involves the reaction of 4-acetylpiperazine with 2-phenoxyethanol in the presence of acetic anhydride and triethylamine. The reaction occurs at room temperature and yields the desired compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from suitable solvents.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. This makes it a promising candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-14(20)19-10-8-18(9-11-19)13-16(21)17-7-12-22-15-5-3-2-4-6-15/h2-6H,7-13H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZVDQSUEKWNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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